molecular formula C18H17ClN2O2S B2826551 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide CAS No. 452351-81-4

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2826551
CAS No.: 452351-81-4
M. Wt: 360.86
InChI Key: DNLVSZSEHJWLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide” is a chemical compound with the linear formula C17H13ClN2O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich, and the buyer assumes responsibility to confirm its identity and/or purity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H13ClN2O2S . This indicates that the molecule is composed of 17 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 344.822 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided by Sigma-Aldrich .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide and its derivatives exhibit significant antimicrobial and cytotoxic activities. Research has shown that some derivatives demonstrate high antibacterial activity, with particular effectiveness against certain bacterial strains. Additionally, they have been found to possess anticandidal effects against specific Candida species. The cytotoxic activity of these compounds is noteworthy, especially against certain human leukemia cell lines and mouse embryonic fibroblast cells, suggesting potential applications in cancer research (Dawbaa et al., 2021).

Anticancer Potency

Various derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have shown that certain compounds demonstrate potent anticancer effects against specific cell lines, indicating the potential for these compounds in the development of new anticancer drugs (Gomha et al., 2017).

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

These compounds have also been found to possess various other biological activities. They demonstrate marked sedative action and high anti-inflammatory activity. Furthermore, some of the synthesized derivatives exhibit selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. This range of activities highlights the diverse therapeutic potential of these compounds (Zablotskaya et al., 2013).

Herbicidal Activity

In addition to their medical applications, some derivatives of this compound have been studied for their herbicidal activity. This suggests a potential application in agricultural science for controlling unwanted plant growth (Liu et al., 2008).

Immunomodulatory Effects

N-aryl-3-(indol-3-yl)propanamides, a class of compounds related to this compound, have shown significant inhibitory activity on murine splenocytes proliferation, indicating potential immunomodulatory effects. This could have implications in the treatment of autoimmune diseases or in organ transplantation (Giraud et al., 2010).

Safety and Hazards

Sigma-Aldrich does not provide specific safety and hazard information for "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide" . It’s important to handle all chemical substances with care and use appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-12-6-7-14(23-12)8-9-17(22)21-18-20-11-15(24-18)10-13-4-2-3-5-16(13)19/h2-7,11H,8-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLVSZSEHJWLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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